molecular formula C13H14BrNO3 B1527982 tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate CAS No. 1318104-12-9

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate

Cat. No.: B1527982
CAS No.: 1318104-12-9
M. Wt: 312.16 g/mol
InChI Key: IBBJRLZPPZLTHY-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxyl group attached to the indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method starts with 3-hydroxyindole, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The resulting 4-bromo-3-hydroxyindole is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and esterification steps, ensuring higher yields and purity. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: 4-substituted-3-hydroxyindole derivatives.

    Oxidation: 4-bromo-3-oxoindole-1-carboxylate.

    Reduction: 4-bromo-3-methyleneindole-1-carboxylate.

    Hydrolysis: 4-bromo-3-hydroxyindole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-bromo-1H-indole-1-carboxylate: Lacks the hydroxyl group, affecting its reactivity and binding properties.

    tert-Butyl 3-hydroxy-1H-indole-1-carboxylate: Lacks the bromine atom, altering its substitution reactions.

    tert-Butyl 4-chloro-3-hydroxy-1H-indole-1-carboxylate: Chlorine instead of bromine, leading to different reactivity and biological activity.

Uniqueness

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBJRLZPPZLTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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